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Compound of Interest

Compound Name: 2-Bromo-5-nitrobenzoic acid

Cat. No.: B146876

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-5-nitrobenzoic acid, a key intermediate in pharmaceutical and organic synthesis. The
document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR),
Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, presenting
the quantitative information in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2-Bromo-5-
nitrobenzoic acid.

1H NMR Data

Table 1: *H NMR Chemical Shifts and Coupling Constants

Chemical Shift () Lo Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

8.49 d 2.8 H-6

8.22 dd 8.8,2.8 H-4

8.03 d 8.8 H-3
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Solvent: DMSO-ds, Spectrometer Frequency: 400 MHz

*C NMR Data

Table 2: 13C NMR Chemical Shifts

Chemical Shift (8) ppm

Assighment

Data not available in search results C=0

Data not available in search results C-NO2

Data not available in search results C-Br

Data not available in search results Aromatic CH
Data not available in search results Aromatic CH
Data not available in search results Aromatic CH

Data not available in search results

Quaternary Aromatic C

Note: Specific experimental 13C NMR data for 2-Bromo-5-nitrobenzoic acid is not readily

available in the public domain. The table is provided as a template for expected signals.

Infrared (IR) Spectroscopy Data

Table 3: Key FTIR Absorption Bands

Wavenumber (cm~?)

Functional Group Assignment

~3100-2500 (broad)

O-H stretch (Carboxylic acid)

~1700

C=0 stretch (Carboxylic acid)

~1530 and ~1350

Asymmetric and symmetric NO:z stretching

~830

C-Br stretch

~1600, ~1475

Aromatic C=C stretching

Sample Preparation: KBr pellet or ATR

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/product/b146876?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS) Data

Table 4: GC-MS Fragmentation Data

miz Relative Intensity Assighment
245 Top Peak [M]* (with 7°Br)
247 Second Highest [M]* (with 81Br)
75 Third Highest Fragment ion

lonization Mode: Electron lonization (EI)[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic
analysis of 2-Bromo-5-nitrobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: Approximately 10-20 mg of 2-Bromo-5-nitrobenzoic acid is
dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-de). The solution is transferred
to a 5 mm NMR tube.

2.1.2. 'H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer.
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.

2.1.3. 13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same
spectrometer, typically with proton decoupling to simplify the spectrum. A larger number of
scans is usually required due to the lower natural abundance of the 13C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. KBr Pellet Method: A small amount of 2-Bromo-5-nitrobenzoic acid (1-2 mg) is finely
ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is
then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the
sample holder of the FTIR spectrometer for analysis.
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2.2.2. Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed
directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good
contact between the sample and the crystal. The spectrum is then recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of benzoic acid derivatives, a derivatization step is typically required
before GC-MS analysis.

2.3.1. Derivatization (Esterification): The carboxylic acid group is converted to a more volatile
ester, for example, by reaction with a silylating agent like N,O-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane or
trimethylsilyldiazomethane.

2.3.2. GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped
with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven
temperature is programmed to ramp up to ensure separation of the components. The eluent
from the GC is introduced into a mass spectrometer, typically operated in electron ionization
(El) mode at 70 eV. The mass spectrum is recorded over a specific m/z range.

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
solid organic compound like 2-Bromo-5-nitrobenzoic acid.
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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